2-Mercapto-6-methoxybenzoic acid
Description
The field of synthetic chemistry is continually driven by the quest for novel molecules that can serve as versatile building blocks for complex structures and functional materials. Among these, multifunctional aromatic carboxylic acids have garnered significant attention. 2-Mercapto-6-methoxybenzoic acid (2M6MBA) is one such compound, featuring a benzene (B151609) ring substituted with a carboxylic acid, a thiol (mercapto), and a methoxy (B1213986) group. This unique combination of functional groups in a specific ortho- and meta-arrangement suggests a rich and complex reactivity, positioning it as a molecule of considerable interest for advanced chemical research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8O3S |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-methoxy-6-sulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O3S/c1-11-5-3-2-4-6(12)7(5)8(9)10/h2-4,12H,1H3,(H,9,10) |
InChI Key |
SPABJRUNNMPUQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)S)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Mercapto 6 Methoxybenzoic Acid and Its Derivatives
De Novo Synthesis Approaches to 2-Mercapto-6-methoxybenzoic Acid
The de novo synthesis of this compound involves the strategic assembly of the molecule from simpler, non-benzoic acid starting materials. These approaches are critical for establishing the core aromatic structure with the desired substitution pattern.
Regioselective Functionalization of Substituted Aromatics
The regioselective functionalization of substituted aromatic compounds is a cornerstone of synthesizing complex molecules like this compound. The directing effects of existing substituents on the aromatic ring are harnessed to introduce new functional groups at specific positions. For instance, in the synthesis of tetrafluorobenzo-[α]-fused BOPYPY dyes, nucleophilic substitution reactions on a tetrafluorinated ring system demonstrated regioselectivity. The substitution of a fluorine atom was consistently observed at the F2 position, except when a thiophenol group was present at the α-position, which redirected the substitution to the F4 position due to stabilizing π-π stacking interactions. nih.gov This principle of regiocontrol is fundamental in designing a synthesis that selectively builds the desired 2-mercapto-6-methoxy substitution pattern.
Methods for Thiol and Carboxylic Acid Group Introduction
The introduction of thiol and carboxylic acid functionalities onto an aromatic ring can be achieved through various methods. Thioacids, which are versatile nucleophiles, can be synthesized from carboxylic acids in a one-step process using Lawesson's Reagent. nih.gov This method is noted for its efficiency and chemoselectivity, tolerating a range of other functional groups. nih.gov Another approach involves the acylation of thiols to form thioesters, which can then be hydrolyzed to the corresponding thioacid. organic-chemistry.org The use of coupling reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) facilitates this transformation under mild conditions. semanticscholar.org
The introduction of a carboxylic acid group can be achieved through the carbonylation of aryl halides. For example, 2-chloro-6-methylbenzoic acid has been synthesized by the carbonylation of 3-chloro-2-iodotoluene (B1584102) in methanol, followed by hydrolysis of the resulting methyl ester. researchgate.net This palladium-catalyzed reaction proceeds with high efficiency. researchgate.net
Transformations from Related Methoxybenzoic Acid Precursors
The synthesis of this compound can also commence from more complex starting materials, such as methoxybenzoic acid derivatives. These methods leverage existing functionality to introduce the required thiol group.
Conversion of Halogenated Methoxybenzoic Acids
Halogenated methoxybenzoic acids are valuable precursors for the synthesis of their mercapto- derivatives. For instance, 4-mercaptobenzoic acid can be synthesized from p-chlorobenzoic acid by reaction with thiourea (B124793) in the presence of an iodine catalyst, followed by hydrolysis of the intermediate. guidechem.com Similarly, 6-chloro-2-mercaptobenzoic acid can be prepared from 2,6-dichlorobenzonitrile (B3417380) through a two-step process involving a sulfo-reaction followed by hydrolysis. google.com Another route to 6-chloro-2-mercaptobenzoic acid involves the hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid. These methods highlight the utility of nucleophilic aromatic substitution, where a halogen is displaced by a sulfur-containing nucleophile.
Diazotization and Thiolation Strategies for Aromatic Systems
Diazotization of aromatic amines provides a versatile route to a wide range of functional groups, including thiols. organic-chemistry.org The process involves converting a primary aromatic amine to a diazonium salt, which can then be reacted with a sulfur nucleophile. organic-chemistry.org For example, 4-chloro-3-mercaptobenzoic acid has been synthesized from 3-amino-4-chlorobenzoic acid via diazotization followed by reaction with potassium ethyl xanthate and subsequent hydrolysis. prepchem.com This strategy is also applicable to the synthesis of α-thio aromatic acids from aromatic amino acids, proceeding through diazotization, bromination, and subsequent nucleophilic substitution with a thiolating agent. nih.gov
The stability and reactivity of the diazonium salt are crucial factors. While the diazotization of some aminobenzoic acids can be sensitive to competing hydroxylation reactions, this pathway can be exploited for the synthesis of hydroxybenzoic acids. scirp.orgscirp.org For the introduction of a thiol group, careful control of reaction conditions is necessary to favor the desired thiolation product.
Preparation of Structurally Related Mercaptobenzoic Acid Analogues for Comparative Studies
The synthesis of structurally related mercaptobenzoic acid analogues is essential for comparative studies, allowing for the investigation of structure-activity relationships. Various synthetic methods are employed to create a library of these compounds. For example, 4-amino-3-mercaptobenzoic acid has been prepared through an improved synthetic protocol, highlighting the ongoing efforts to refine synthetic routes to these important compounds. uq.edu.au The synthesis of 2-mercapto-5-methoxybenzoic acid has also been reported, providing a positional isomer for comparative analysis. chemicalbook.com
The table below summarizes the synthesis of various mercaptobenzoic acid analogues, showcasing the diversity of precursors and reaction types.
| Target Compound | Starting Material | Key Reaction Steps | Reference |
| 4-Mercaptobenzoic acid | p-Chlorobenzoic acid | Reaction with thiourea, hydrolysis | guidechem.com |
| 4-Chloro-3-mercaptobenzoic acid | 3-Amino-4-chlorobenzoic acid | Diazotization, reaction with potassium ethyl xanthate, hydrolysis | prepchem.com |
| 6-Chloro-2-mercaptobenzoic acid | 2,6-Dichlorobenzonitrile | Sulfo-reaction, hydrolysis | google.com |
| α-Thio aromatic acids | Aromatic amino acids | Diazotization, bromination, nucleophilic substitution with thiolating agent | nih.gov |
| 4-Amino-3-mercaptobenzoic acid | Not specified in abstract | Improved preparation method | uq.edu.au |
| 2-Mercapto-5-methoxybenzoic acid | Benzoic acid, 2-[[(dimethylamino)carbonyl]thio]-5-methoxy-, methyl ester | Not specified in abstract | chemicalbook.com |
Synthesis of Positional Isomers (e.g., 2-Mercapto-4-methoxybenzoic acid)
The synthesis of positional isomers like 2-mercapto-4-methoxybenzoic acid typically involves multi-step sequences starting from commercially available substituted benzoic acids. A common strategy is the introduction of a thiol group onto a methoxybenzoic acid scaffold. One plausible route begins with 2-chloro-4-methoxybenzoic acid. This starting material can undergo nucleophilic aromatic substitution with a sulfur-containing nucleophile, such as sodium sulfide (B99878) or thiourea, to introduce the mercapto group.
Another established pathway is through the diazotization of an amino-substituted precursor. For instance, 2-amino-4-methoxybenzoic acid can be converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. The subsequent reaction of this salt with a sulfur reagent, like sodium hydrogen sulfide, yields the target mercapto compound.
Below is a table summarizing a representative synthetic approach for a positional isomer.
| Step | Starting Material | Key Reagents | Product | Purpose |
| 1 | 4-methoxy-2-nitrobenzoic acid | SnCl₂·2H₂O, HCl or H₂, Pd/C | 2-amino-4-methoxybenzoic acid | Reduction of the nitro group to an amine. |
| 2 | 2-amino-4-methoxybenzoic acid | 1. NaNO₂, H₂SO₄2. NaSH or KEtXan | 2-Mercapto-4-methoxybenzoic acid | Diazotization of the amine followed by conversion to the thiol. |
This table presents a generalized synthetic pathway. Actual reaction conditions may vary.
Synthesis of Disulfide Derivatives (e.g., 2,2'-Dithiobis(6-methoxybenzoic acid))
Disulfide derivatives are characteristically formed through the oxidation of the corresponding thiol (mercaptan) compounds. The synthesis of 2,2'-Dithiobis(6-methoxybenzoic acid) is achieved by the oxidation of this compound. This conversion involves the formation of a sulfur-sulfur bond between two molecules of the thiol precursor.
A variety of oxidizing agents can be employed for this transformation, ranging from mild to strong. The choice of oxidant can depend on the desired reaction rate, yield, and the presence of other sensitive functional groups in the molecule. Common methods include bubbling air or oxygen through a solution of the thiol, often in the presence of a base or a metal catalyst. rsc.orgnih.gov Other reagents like hydrogen peroxide, iodine, or bromate (B103136) salts are also effective. google.com For example, the oxidation of o-mercaptobenzoic acid to its disulfide form, diphenyldisulfide-2,2′-dicarboxylic acid, has been studied kinetically using methylene (B1212753) blue as the oxidant. tandfonline.com
The following table outlines various methods for the oxidation of aromatic thiols to their corresponding disulfide derivatives.
| Oxidizing System | Substrate Example | Conditions | Key Feature | Reference |
| Air, Et₃N, DMF | Benzenethiol | 80 °C or sonication at room temp | Utilizes atmospheric oxygen; sonication accelerates the reaction significantly. | rsc.org |
| KBrO₃, Acidified H₂O | 2-Mercaptobenzothiazole | pH < 3.7, 30-100 °C | Efficient, high-yield, and avoids certain pollutants like NO₂. | google.com |
| Methylene Blue | o-Mercaptobenzoic acid | Aqueous methanol, H₂SO₄ | The reaction kinetics and mechanism have been studied, showing a 2:1 thiol-to-oxidant molar ratio. | tandfonline.com |
| Molecular Oxygen | 2-Mercaptobenzoic acid | Aerobic conditions in solution | The thiol is sensitive to air and can be oxidized to 2,2′-dithiosalicylic acid. | nih.gov |
This table showcases general methods applicable to the synthesis of 2,2'-Dithiobis(6-methoxybenzoic acid).
Green Chemistry Approaches in 2M6MBA Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its derivatives, several strategies can be implemented to enhance the environmental compatibility of the process.
One key approach is the use of catalytic methods. Catalytic reactions are preferred over stoichiometric ones as they reduce waste by using small amounts of catalysts that can be recycled and reused. irost.ir For instance, catalytic hydrogenation to reduce a nitro group (a common step in synthesis) is greener than using stoichiometric metal reductants.
The choice of oxidant for disulfide synthesis is also critical. Utilizing atmospheric oxygen or air as the primary oxidant is an exemplary green method, as it is abundant, inexpensive, and produces water as the primary byproduct. rsc.org The efficiency of such oxidations can be enhanced by using ultrasound, which can dramatically reduce reaction times and energy consumption. rsc.org
Furthermore, developing "thiol-free" synthetic routes represents a significant advancement in green chemistry. rsc.org Traditional methods often rely on volatile and malodorous thiols, which are toxic. Alternative synthons that introduce the sulfur functionality without handling these hazardous materials can improve laboratory and industrial safety. Another sustainable practice involves utilizing waste streams from other industrial processes, such as using hydrogen sulfide from refinery streams as a sulfur source for mercaptan synthesis. irost.ir
Chemical Reactivity and Mechanistic Investigations of 2 Mercapto 6 Methoxybenzoic Acid
Reactivity Profile of the Thiol Moiety
The sulfhydryl (-SH) group is the most reactive site on the molecule under many conditions, primarily due to the nucleophilicity of its conjugate base, the thiolate anion (RS⁻). Its reactivity is central to many of the compound's applications.
The thiol group of 2-Mercapto-6-methoxybenzoic acid is readily susceptible to oxidation, leading to the formation of a disulfide-linked dimer, 2,2'-dithiobis(6-methoxybenzoic acid). This reaction involves the formation of a sulfur-sulfur bond between two molecules of the parent thiol, with the concomitant loss of two protons and two electrons.
Reaction Scheme: Oxidation of this compound
| Reactant | Product |
|---|---|
| 2 x this compound | 2,2'-dithiobis(6-methoxybenzoic acid) + 2H⁺ + 2e⁻ |
Research on the closely related 2-mercaptobenzoic acid has shown that this oxidation is highly pH-dependent. Under acidic conditions, the thiol form (RSH) is predominant and stable. However, as the pH increases towards neutral and alkaline values, the thiol deprotonates to form the more reactive thiolate anion (RS⁻), which is much more easily oxidized. At neutral pH, complete oxidation to the disulfide can be observed. researchgate.net This pH sensitivity allows for controlled disulfide bond formation. researchgate.net In biological systems and biochemical applications, this interconversion is often mediated by enzymes and redox cofactors like glutathione. libretexts.org
The sulfhydryl group, particularly in its deprotonated thiolate form, is a potent nucleophile. This allows it to participate in a range of nucleophilic substitution and addition reactions. A key reaction is S-alkylation, where the thiolate attacks an alkyl halide or another electrophilic carbon center to form a thioether.
Studies on o-mercaptobenzoic acids have demonstrated highly chemoselective S-methylation using dimethyl carbonate in the presence of a NaY faujasite catalyst. nih.gov This reaction proceeds at the sulfur atom without affecting the carboxylic acid group, highlighting the thiol's strong nucleophilicity. nih.gov The general mechanism for S-alkylation is a bimolecular nucleophilic substitution (SN2) reaction.
The thiol can also participate in nucleophilic aromatic substitution (SNAr) reactions, displacing a leaving group (typically a halide) from an activated aromatic or heteroaromatic ring. nih.govacs.org The reaction proceeds via the formation of an intermediate Meisenheimer complex, where the nucleophilic thiolate adds to the electron-deficient aromatic ring before the leaving group is expelled. acsgcipr.org The presence of electron-withdrawing groups on the aromatic electrophile is typically required to facilitate this reaction. acs.org
Table: Examples of Nucleophilic Substitution at the Thiol Group
| Reaction Type | Electrophile Example | Product Type |
|---|---|---|
| S-Alkylation | Alkyl Halide (e.g., CH₃I) | Thioether |
| S-Arylation (SNAr) | Activated Aryl Halide (e.g., 2,4-Dinitrochlorobenzene) | Diaryl thioether |
Thiol-disulfide exchange is a fundamental reaction of thiols, enabling the cleavage and formation of disulfide bonds. The reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond. nih.govresearchgate.net This results in the formation of a new disulfide bond and the release of a new thiolate.
The mechanism is a classic SN2-type displacement at sulfur, proceeding through a trigonal bipyramidal transition state. researchgate.net The reaction is reversible, and the position of the equilibrium is determined by the relative concentrations and reduction potentials of the thiols and disulfides involved.
Mechanism Steps:
Deprotonation: The reacting thiol (R¹-SH) is deprotonated to its more nucleophilic thiolate form (R¹-S⁻).
Nucleophilic Attack: The thiolate (R¹-S⁻) attacks the disulfide bond (R²-S-S-R²).
Displacement: A new, mixed disulfide (R¹-S-S-R²) is formed, and the original disulfide is cleaved, releasing a thiolate (R²-S⁻).
The rate of thiol-disulfide exchange is critically dependent on pH. researchgate.netnih.gov Since the thiolate anion is the active nucleophile, the reaction rate increases significantly as the pH rises above the pKa of the attacking thiol, increasing the concentration of the thiolate. nih.gov This reaction is central to protein folding, where enzymes like protein disulfide isomerase (PDI) catalyze the formation of native disulfide bonds through a series of thiol-disulfide exchange reactions. nih.gov
Reactivity Profile of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) of this compound is a versatile functional group that can undergo a variety of transformations, most notably reactions at the carbonyl carbon.
The carboxylic acid can be converted to esters and amides, which are important derivatives for various applications.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using a coupling agent. Research on related mercaptobenzoic acids has shown that the carboxylic acid can be selectively converted to its methyl ester using dimethyl carbonate and a suitable catalyst, demonstrating that the two functional groups can be manipulated independently under specific conditions. nih.gov
Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This reaction usually requires the activation of the carboxylic acid, as direct reaction with an amine is slow and requires high temperatures. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.govjocpr.com One-pot procedures have been developed for the amidation of 2-mercaptobenzoic acid, where the amide coupling is performed first, followed by acylation of the free thiol to prevent the formation of disulfide by-products. nih.gov
Table: Common Methods for Ester and Amide Formation
| Derivative | Reagents | Catalyst/Coupling Agent |
|---|---|---|
| Ester | Alcohol (R-OH) | Acid (e.g., H₂SO₄), DCC |
| Amide | Amine (R-NH₂) | DCC, HBTU |
A powerful method for activating a carboxylic acid for subsequent reaction with nucleophiles (like amines or alcohols) is through the formation of a mixed anhydride (B1165640) using an alkyl chloroformate, such as ethyl or isobutyl chloroformate. highfine.com This method is a cornerstone of peptide synthesis. researchgate.net
The reaction involves the deprotonation of the carboxylic acid with a non-nucleophilic base (e.g., N-methylmorpholine) to form a carboxylate salt. This salt then reacts with the alkyl chloroformate in an SN2 reaction to generate a mixed carbonic-carboxylic anhydride.
This mixed anhydride is a highly activated intermediate. It has two electrophilic carbonyl carbons. When reacted with a nucleophile like an amine, the attack preferentially occurs at the carbonyl carbon of the original carboxylic acid moiety, which is sterically less hindered and electronically more favorable for attack, leading to the formation of the desired amide and the release of the unstable carbonic acid monoester, which decomposes to an alcohol and carbon dioxide. highfine.com The use of isobutyl chloroformate often gives higher yields in peptide synthesis compared to ethyl chloroformate. highfine.com This method provides a clean and efficient way to form amide or ester bonds under mild conditions. researchgate.netresearchgate.net
Intramolecular Interactions and Ortho-Effects on Reactivity
The spatial arrangement of the thiol, methoxy (B1213986), and carboxyl groups in this compound gives rise to notable intramolecular interactions and ortho-effects that are crucial in determining its chemical reactivity.
The presence of the methoxy and carboxyl groups in the ortho positions relative to the thiol group, and to each other, leads to a complex set of interactions. The methoxy group, being electron-donating through resonance and electron-withdrawing through induction, can influence the acidity of both the carboxylic acid and the thiol. Similarly, the carboxylic acid, an electron-withdrawing group, impacts the nucleophilicity of the thiol.
Intramolecular hydrogen bonding is a significant factor in molecules with such functionalities. In analogous compounds like 2-hydroxybenzoic acid (salicylic acid), a strong intramolecular hydrogen bond exists between the hydroxyl and carboxyl groups. chemistryguru.com.sg For this compound, potential intramolecular hydrogen bonds could form between the carboxylic acid proton and the sulfur of the thiol group, or between the thiol proton and the carbonyl oxygen of the carboxylic acid. The presence of the ortho-methoxy group can sterically influence the preferred conformation, thereby affecting the strength and nature of these hydrogen bonds. Computational studies on related ortho-substituted benzoic acids suggest that such intramolecular hydrogen bonds can moderately affect the acidity of the molecule. rsc.org
The "ortho-effect" is a well-documented phenomenon in benzoic acid chemistry, where ortho-substituents, regardless of their electronic nature, often lead to an increase in acidity compared to the meta and para isomers. libretexts.orgwikipedia.orgquora.comquora.com This effect is attributed to a combination of steric and electronic factors. In the case of this compound, the steric hindrance from the methoxy and thiol groups can force the carboxyl group out of the plane of the benzene (B151609) ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn can increase the acidity of the carboxylic acid. wikipedia.orgquora.com
The neighboring groups significantly direct the selectivity and rate of reactions involving this compound. For instance, in reactions where the thiol group acts as a nucleophile, the electronic effects of the methoxy and carboxyl groups play a critical role. The electron-withdrawing nature of the carboxyl group would decrease the nucleophilicity of the thiol, potentially slowing down reactions at this site. Conversely, the electron-donating resonance effect of the methoxy group could counteract this to some extent.
The steric bulk of the ortho-substituents can also dictate reaction selectivity by hindering the approach of reagents to a particular functional group. For reactions involving the carboxylic acid, such as esterification, the steric hindrance from the adjacent thiol and methoxy groups would be expected to decrease the reaction rate compared to less substituted benzoic acids.
The interplay of these electronic and steric effects can be complex. For example, in metal-catalyzed cross-coupling reactions, the thiol group could potentially coordinate to the metal catalyst, influencing the regioselectivity of the reaction.
Reaction Mechanism Elucidation through Kinetic and Spectroscopic Analysis
The deprotonation sequence of a polyfunctional molecule like this compound is determined by the relative acidities (pKa values) of the acidic protons. In general, carboxylic acids are significantly more acidic than thiols. curlyarrows.com The pKa of a typical aromatic carboxylic acid is around 4-5, while the pKa of a thiophenol is around 6-7. chemeo.com
Based on the IUPAC priority of functional groups for nomenclature, carboxylic acids are given higher priority than thiols. curlyarrows.comyoutube.commasterorganicchemistry.compressbooks.pub This priority also generally reflects their relative acidities. Therefore, in a basic environment, the carboxylic acid proton is expected to be the first to be removed, forming the carboxylate anion. The second deprotonation would then occur at the thiol group, yielding a dianion.
To definitively determine the deprotonation sequence and the specific pKa values for this compound, experimental studies such as potentiometric titration or spectroscopic analysis (e.g., UV-Vis or NMR spectroscopy as a function of pH) would be necessary.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Mercapto 6 Methoxybenzoic Acid and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Mercapto-6-methoxybenzoic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular connectivity and environment of each atom can be assembled.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals from the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the electronic effects of the three substituents: the electron-withdrawing carboxylic acid group (-COOH) and the electron-donating methoxy (B1213986) (-OCH₃) and mercapto (-SH) groups. The methoxy group will produce a sharp singlet, typically in the range of 3.8-4.0 ppm. The acidic proton of the carboxyl group and the proton of the thiol group would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. Each carbon atom in the molecule, including those in the benzene ring, the carboxyl group, and the methoxy group, would give a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbon of the carboxyl group is expected to appear significantly downfield (165-175 ppm), while the aromatic carbons will resonate in the 110-160 ppm range, with their specific shifts determined by the attached functional groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard substituent effects and data from analogous compounds. Actual experimental values may vary.)
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |
| -COOH | 11.0 - 13.0 | 168.0 - 172.0 | Carboxylic Acid |
| -SH | 3.5 - 5.0 | - | Thiol |
| -OCH₃ | 3.8 - 4.0 | 55.0 - 58.0 | Methoxy Group |
| Aromatic CH | 6.8 - 7.5 | 110.0 - 140.0 | Benzene Ring Protons |
| Aromatic C-COOH | - | 120.0 - 125.0 | Quaternary Carbon |
| Aromatic C-SH | - | 128.0 - 133.0 | Quaternary Carbon |
| Aromatic C-OCH₃ | - | 155.0 - 160.0 | Quaternary Carbon |
To unambiguously assign the predicted chemical shifts and confirm the substitution pattern of the benzene ring, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their connectivity and helping to distinguish them.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying the placement of the substituents. For example, correlations would be expected from the methoxy protons to the C6 carbon, and from the aromatic protons to the quaternary carbons (C1, C2, C6), thereby confirming the 2-mercapto-6-methoxy substitution pattern.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation behavior, which provides valuable structural information.
Both EI and ESI are common ionization techniques.
Electron Ionization (EI): This is a high-energy technique that typically results in extensive fragmentation. The EI spectrum would show a molecular ion peak (M⁺·) corresponding to the molecular weight of the compound, along with numerous fragment ions that reveal the structure of the molecule.
Electrospray Ionization (ESI): This is a soft ionization method that usually results in less fragmentation. ESI is particularly useful for confirming the molecular weight, as the spectrum is often dominated by the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
The fragmentation of this compound is heavily influenced by the "ortho effect," a phenomenon where adjacent functional groups interact during fragmentation, leading to unique pathways not observed in the corresponding meta and para isomers. nih.govnist.gov The proximity of the carboxylic acid, mercapto, and methoxy groups triggers specific rearrangements and eliminations.
Key fragmentation pathways driven by the ortho effect include:
Loss of Water (H₂O): An initial hydrogen transfer from the mercapto or methoxy group to the carboxylic acid group can facilitate the elimination of a water molecule.
Loss of a Methyl Radical (·CH₃): Cleavage of the methoxy group can lead to the loss of a methyl radical, followed by further rearrangements.
Decarboxylation (Loss of CO₂): Loss of carbon dioxide from the molecular ion is a common fragmentation for benzoic acids.
Elimination of Carbon Monoxide (CO): Following initial rearrangements, the loss of CO is a possible pathway.
These specific fragmentation processes, initiated by the interaction of the vicinal substituents, serve as a diagnostic fingerprint for the ortho-isomer, allowing for its clear differentiation from other isomers. nih.govnist.gov
High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio of an ion. For this compound (C₈H₈O₃S), the calculated monoisotopic mass is 184.020 Da. HRMS can measure this mass with high precision (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. This confirmation of the chemical formula is a critical step in the structural elucidation process, distinguishing the target compound from any other isomers or compounds with the same nominal mass.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within 2M6MBA and detecting changes upon complexation or derivatization.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each type of bond and functional group has a characteristic vibrational frequency, making the FTIR spectrum a molecular "fingerprint." For compounds related to 2M6MBA, such as 2-mercaptobenzoic acid, the FTIR spectrum reveals key vibrational bands. For instance, the spectrum of 2-mercaptobenzoic acid shows distinct peaks that can be assigned to its carboxylic acid and thiol functionalities. When such a molecule is conjugated to another, like chitosan (B1678972), shifts in these bands in the resulting thiolated chitosan spectrum confirm the successful chemical modification. researchgate.net
Detailed analysis of related methoxybenzoic acid derivatives provides further insight into expected spectral features. For example, a study on 4-bromo-3-(methoxymethoxy) benzoic acid involved a vibrational assessment to understand its molecular properties. researchgate.net While not a direct analysis of 2M6MBA, this highlights the utility of FTIR in characterizing the vibrational modes of substituted benzoic acids.
Table 1: Representative FTIR Data for Related Benzoic Acid Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1680-1710 |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 |
| S-H (Thiol) | Stretching | 2550-2600 (weak) |
| C-S | Stretching | 600-700 |
| =C-H (Aromatic) | Stretching | 3000-3100 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| =C-O-C (Aryl ether) | Asymmetric Stretching | 1230-1270 |
| =C-O-C (Aryl ether) | Symmetric Stretching | 1020-1075 |
Note: The exact positions of these bands for 2M6MBA may vary due to the specific electronic and steric effects of the combined mercapto and methoxy substituents.
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra. For aromatic compounds, Raman spectroscopy is effective in characterizing the vibrations of the benzene ring and substituents. researchgate.net
In the context of substituted benzoic acids, Raman spectra provide valuable information. For instance, the FT-Raman spectrum of 2-hydroxy-6-methoxybenzoic acid has been recorded, offering a comparative basis for the analysis of 2M6MBA. nih.gov The nitrile stretching vibration in benzonitriles is known to produce a strong Raman signal, illustrating the technique's utility in identifying specific functional groups. researchgate.net Although detailed Raman studies specifically on 2M6MBA are not widely published, the analysis of related structures like 2,6-dimethoxybenzoic acid methyl ester provides reference data for the vibrations associated with the substituted aromatic ring. spectrabase.com
X-ray Diffraction Studies for Solid-State Structure Determination
Similarly, the structures of various other substituted benzoic acid derivatives have been determined, such as methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, providing precise bond lengths and angles for the methoxy-substituted phenyl ring. researchgate.net Such studies are crucial for understanding how substituents influence the molecular geometry. It is important to note that the process of X-ray diffraction itself, particularly for redox-active metalloproteins, can sometimes cause damage to the sample, a factor that must be considered during analysis. nih.gov
Beyond individual molecular structures, X-ray diffraction data allows for a detailed analysis of how molecules are arranged in the crystal lattice. This includes the study of non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the crystal packing. researchgate.netnih.gov
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including UV-Visible absorption and fluorescence (emission) spectroscopy, provides insights into the electronic structure of a molecule. Absorption of UV or visible light promotes electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals.
For 2M6MBA and its complexes, UV-Visible spectroscopy can be used to study the electronic transitions associated with the aromatic ring and the sulfur and oxygen-containing functional groups. The positions and intensities of the absorption bands can be sensitive to the molecular environment, including solvent polarity and coordination to a metal ion. In the study of the Ni(II) complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide, UV/Visible spectroscopy was used alongside other techniques to confirm the structural properties of the complex. mdpi.com
Luminescence spectroscopy, which measures the emission of light from an excited electronic state, can also provide valuable information. While specific emission data for 2M6MBA is not detailed in the provided search results, studies on related methoxybenzoic acids mention the analysis of luminescence properties as part of a broader characterization. nih.gov These electronic spectroscopy techniques are fundamental for understanding the photophysical properties of 2M6MBA and how they are altered upon forming metal complexes or other derivatives.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
A comprehensive search of available scientific literature and spectral databases did not yield specific Ultraviolet-Visible (UV-Vis) absorption spectroscopy data for this compound or its metal complexes. While spectroscopic data for related compounds, such as other substituted benzoic acids and thiophenol derivatives, are available, direct experimental or theoretical UV-Vis spectral findings for this compound could not be located.
To provide a theoretical context, the UV-Vis spectrum of this compound would be expected to arise from electronic transitions within the molecule. The benzene ring, with its π-electron system, is the primary chromophore. The substituents—the carboxyl (-COOH), methoxy (-OCH₃), and mercapto (-SH) groups—would act as auxochromes, influencing the position and intensity of the absorption bands.
Generally, aromatic carboxylic acids exhibit characteristic absorption bands in the UV region. For instance, benzoic acid typically shows a strong absorption band around 230 nm (π → π* transition) and a weaker band around 270-280 nm (n → π* transition). The presence of the electron-donating methoxy and mercapto groups would be expected to cause a bathochromic (red) shift in these absorption maxima due to their interaction with the aromatic π-system.
The formation of metal complexes with this compound would further alter the UV-Vis spectrum. Coordination of the metal ion to the ligand can lead to the appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) and shifts in the intra-ligand transition bands. The specific nature of these changes would depend on the metal ion, its oxidation state, and the coordination geometry of the complex.
Despite this theoretical framework, the absence of specific experimental data prevents the creation of detailed data tables and a thorough discussion of the research findings for this compound and its complexes as required by the outline.
Computational and Theoretical Investigations of 2 Mercapto 6 Methoxybenzoic Acid
Quantum Chemical Calculation Methodologies
The foundation of computational studies on molecules like 2-Mercapto-6-methoxybenzoic acid lies in the selection of appropriate theoretical methods and basis sets. These choices determine the accuracy and computational cost of the investigation.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used method in quantum chemistry for studying the electronic structure of molecules. researchgate.netnih.gov It is particularly effective for optimizing molecular geometry, which involves finding the lowest energy arrangement of atoms in space. For a molecule like this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles.
Commonly employed DFT functionals for such calculations include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91. dergipark.org.trdergipark.org.tr These hybrid functionals combine Hartree-Fock theory with DFT to provide a balanced and accurate description of the molecule's electronic properties. The geometry optimization is typically performed until the forces on the atoms are negligible, ensuring a true energy minimum has been reached. Once optimized, the electronic structure, including charge distribution and molecular orbitals, can be analyzed. researchgate.net
| Parameter | Typical DFT Functional | Purpose |
| Geometry Optimization | B3LYP, B3PW91 | Determine the most stable 3D structure, bond lengths, and angles. |
| Electronic Structure | B3LYP, B3PW91 | Calculate electron density, molecular orbitals, and electrostatic potential. |
Ab Initio Methods and Basis Set Selection
Ab initio (Latin for "from the beginning") methods are calculations derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (RHF) method is a fundamental ab initio approach. nih.gov While often less accurate than DFT for molecules with significant electron correlation, it serves as a baseline for more advanced methods.
The choice of a basis set is crucial for both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are frequently used. nih.govdergipark.org.tr The additional symbols denote specific types of functions:
(d,p) : Polarization functions added to heavy atoms (d) and hydrogen atoms (p) to describe anisotropy in bonding.
++ : Diffuse functions added to both heavy atoms and hydrogen atoms, which are important for describing non-covalent interactions and anions.
The selection of a basis set represents a trade-off between computational accuracy and resource requirements. nih.gov
| Basis Set | Description | Typical Application |
| 6-31G(d,p) | Double-zeta basis set with polarization functions. | Standard for geometry optimizations and frequency calculations. |
| 6-311++G(d,p) | Triple-zeta basis set with diffuse and polarization functions. | High-accuracy calculations of electronic properties and energies. |
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting various types of spectra, which helps in the structural elucidation and characterization of this compound.
Computational NMR Chemical Shift Prediction (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors computationally. gaussian.comresearchgate.net These calculations are typically performed on the DFT-optimized geometry.
The absolute shielding tensors (σ) are calculated for each nucleus (e.g., ¹³C and ¹H). To make these values comparable to experimental data, they are converted to chemical shifts (δ) by referencing them against a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory. conicet.gov.arfaccts.de
δcalc = σref(TMS) - σcalc
A strong correlation between the calculated and experimental chemical shifts serves to confirm the proposed molecular structure.
| Nucleus | Predicted Chemical Shift (δ) ppm (Illustrative) |
| C (Carboxyl) | ~170 |
| C (Aromatic) | 110-150 |
| C (Methoxy) | ~55-60 |
| H (Aromatic) | 6.5-8.0 |
| H (Carboxyl) | >10 |
| H (Thiol) | 3.0-5.0 |
| H (Methoxy) | ~3.8 |
Note: The table shows typical, illustrative chemical shift ranges for the functional groups present in the molecule.
Simulation of Vibrational Spectra (FTIR, Raman) and Normal Coordinate Analysis
Theoretical calculations can simulate the vibrational spectra (FTIR and Raman) of this compound. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. nih.gov These frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions.
Due to the neglect of anharmonicity and the use of incomplete basis sets, calculated frequencies are often systematically higher than experimental values. To correct this, a scaling factor is typically applied. researchgate.net The calculated intensities for IR and Raman activities help in assigning the peaks observed in experimental spectra. nih.gov This detailed assignment of vibrational modes is known as normal coordinate analysis.
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) (Scaled) | Description |
| O-H Stretch (Carboxylic Acid) | ~3400-3550 | Stretching of the hydroxyl group. |
| C=O Stretch (Carboxylic Acid) | ~1700-1750 | Stretching of the carbonyl group. |
| C-H Stretch (Aromatic) | ~3000-3100 | Stretching of aromatic C-H bonds. |
| S-H Stretch (Thiol) | ~2550-2600 | Stretching of the sulfhydryl group. |
| C-O Stretch (Methoxy) | ~1250 | Asymmetric stretching of the C-O-C bond. |
Electronic Transitions and Molecular Orbital Analysis (HOMO-LUMO, TD-DFT)
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for an electronic transition. nih.gov
To predict the electronic absorption spectrum (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is employed. scirp.org This method calculates the energies of electronic excitations from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). researchgate.net The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of peaks in the experimental UV-Vis spectrum.
| Parameter | Significance |
| HOMO Energy | Related to electron-donating ability. |
| LUMO Energy | Related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and the energy of the lowest electronic transition. |
Thermochemical Properties and Energetic Landscape
The thermochemical properties and energetic landscape of a molecule are fundamental to understanding its physical behavior, such as phase transitions, and its relative stability.
The standard molar enthalpy of sublimation (ΔcrgHm°) represents the energy required for a substance to transition from a solid to a gaseous state, providing a measure of the intermolecular forces in the crystal lattice. The standard molar Gibbs energy of sublimation (ΔcrgGm°) indicates the spontaneity of this process. These values are critical for understanding the volatility of a compound.
While experimental data for this compound is not available, these properties are often determined for substituted benzoic acids using techniques like the Knudsen effusion method, which measures vapor pressure at various temperatures. akjournals.com From the temperature dependence of the vapor pressure, thermodynamic properties can be derived. sci-hub.seresearchgate.net Computational methods can complement these experiments by estimating intermolecular interaction energies in the solid state.
To provide context, the following table presents experimental sublimation data for other substituted benzoic acids, illustrating how different functional groups influence these thermochemical properties.
| Compound | Standard Molar Enthalpy of Sublimation (kJ·mol⁻¹) | Standard Molar Gibbs Energy of Sublimation (kJ·mol⁻¹) |
| 2-iodobenzoic acid | 112.8 ± 2.0 | 47.8 ± 3.0 |
| 3-iodobenzoic acid | 111.1 ± 1.9 | 48.4 ± 3.1 |
| 2-fluorobenzoic acid | 94.4 ± 0.8 | 35.5 ± 1.2 |
| 3-fluorobenzoic acid | 93.6 ± 0.6 | 34.4 ± 0.9 |
| 4-hydroxybenzoic acid | 129.7 ± 0.6 | Not Specified |
| 4-cyanobenzoic acid | 115.1 ± 0.6 | Not Specified |
This table displays data for related substituted benzoic acids to illustrate typical values, as specific data for this compound is not available in the cited literature. sci-hub.seresearchgate.net
The presence of rotatable bonds (C-C, C-O, C-S) in this compound allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable structures, known as energy minima, on the potential energy surface.
Reactivity Descriptors and Reaction Pathway Modeling
Computational methods are invaluable for predicting the chemical reactivity of a molecule and for modeling the intricate pathways of chemical reactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to have significant contributions from the electron-rich sulfur and methoxy (B1213986) oxygen atoms, while the LUMO is likely localized on the carboxylic acid group and the aromatic ring. DFT calculations are routinely used to compute the energies and visualize the spatial distribution of these orbitals. nih.gov
Computational modeling allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain through experiments alone. rsc.org This involves identifying the structures of reactants, intermediates, transition states, and products along a reaction coordinate. ibs.re.kr By calculating the energies of these species, a reaction energy profile can be constructed, revealing the activation energies and thermodynamics of each step.
For this compound, potential reactions could involve the acidic proton of the carboxylic acid, nucleophilic or oxidative reactions at the thiol group, or electrophilic substitution on the aromatic ring. Computational studies on the reactions of thiols, for instance, have successfully determined reaction pathways and activation energies for processes like disulfide and sulfinamide formation. nih.gov Such modeling for this compound would clarify its reactivity with various reagents and predict the most favorable reaction pathways.
Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These concepts arise from Conceptual Density Functional Theory. nih.gov
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated from the energies of the HOMO (EH) and LUMO (EL) as: μ = (EH + EL) / 2
Global Hardness (η): Hardness represents the resistance of a molecule to a change in its electron distribution. A harder molecule is generally less reactive. It is calculated as: η = (EL - EH) / 2
Global Electrophilicity (ω): This index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile. researchgate.net It is defined as: ω = μ² / (2η)
These descriptors provide a quantitative scale for the reactivity of this compound, allowing for comparisons with other molecules and predicting its behavior in chemical reactions. worldscientific.com
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | μ² / (2η) | Ability to accept electrons |
This table outlines the formulas used to calculate key reactivity descriptors from HOMO and LUMO energies. researchgate.net
pKa Value Prediction and Protonation/Deprotonation Studies
The determination of the acid dissociation constant (pKa) is fundamental to understanding the chemical behavior of a molecule in various environments. For this compound, computational methods provide a powerful tool to predict its pKa value and to study the intricacies of its protonation and deprotonation processes. While specific experimental and computational studies on this compound are not extensively documented in the literature, the methodologies applied to structurally similar compounds, such as substituted benzoic acids, offer a clear framework for such investigations.
Computational pKa prediction is often approached using quantum mechanical calculations, primarily Density Functional Theory (DFT). These methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. The pKa is then derived from this free energy change. The choice of the DFT functional and basis set is crucial for the accuracy of the prediction. For instance, studies on various substituted carboxylic acids have demonstrated that functionals like CAM-B3LYP can yield reliable pKa predictions with a mean absolute error of less than 0.5 pKa units. The inclusion of a solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), is essential to account for the significant effect of the solvent on the stability of the charged species.
Protonation/deprotonation studies involve analyzing the electronic and structural changes that occur as a molecule gains or loses a proton. For this compound, there are two primary acidic protons: one on the carboxylic acid group and one on the thiol group. Computational studies can determine the preferred site of deprotonation by comparing the energies of the corresponding conjugate bases. The analysis of molecular orbitals, electrostatic potential maps, and atomic charges can provide further insights into how the presence of the methoxy and mercapto groups influences the acidity of the carboxylic acid. For example, the electron-donating nature of the methoxy group and the electron-withdrawing or -donating potential of the mercapto group (depending on its protonation state and orientation) will modulate the charge distribution in the aromatic ring and, consequently, the stability of the carboxylate anion.
Table 1: Predicted pKa Values for Methoxy-Substituted Benzoic Acids using CAM-B3LYP Functional This table presents predicted pKa values for illustrative purposes, based on computational methods applied to similar compounds.
| Compound | Predicted pKa |
|---|---|
| 2-Methoxybenzoic Acid | 4.46 |
| 3-Methoxybenzoic Acid | 4.54 |
| 4-Methoxybenzoic Acid | 4.74 |
Studies of Non-Covalent Interactions and Supramolecular Assembly
A powerful tool for analyzing these interactions is the Quantum Theory of Atoms in Molecules (QTAIM). QTAIM analysis of the calculated electron density provides a rigorous definition of atoms within a molecule and characterizes the chemical bonds and non-covalent interactions between them. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. For a hydrogen bond, a BCP is found between the hydrogen atom and the acceptor atom. The values of ρ and ∇²ρ at this BCP correlate with the strength of the hydrogen bond.
In the case of this compound, computational studies would likely reveal the formation of dimeric structures through hydrogen bonding between the carboxylic acid groups, a common motif for carboxylic acids. Additionally, intramolecular hydrogen bonds between the ortho-positioned functional groups (e.g., between the carboxylic -OH and the methoxy oxygen, or the thiol -SH and the carbonyl oxygen) could be investigated to understand their influence on the molecule's conformation and reactivity. Studies on related molecules, such as 2-hydroxy-3-methoxybenzoic acid, have shown the formation of intricate hydrogen-bonded networks leading to helical chains and π–π stacking interactions that further stabilize the supramolecular assembly.
Table 2: QTAIM Parameters for Hydrogen Bonds in a Substituted Benzoic Acid Dimer This table is illustrative and provides typical QTAIM parameters for hydrogen bonds found in computational studies of similar carboxylic acid dimers.
| Hydrogen Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
|---|---|---|
| O-H···O | 0.025 - 0.045 | 0.080 - 0.150 |
The ability of this compound to act as a guest molecule in the cavity of a larger host molecule is another facet of its non-covalent interactions that can be explored through computational simulations. This area of study, known as host-guest chemistry, is crucial for applications in drug delivery, sensing, and materials science. Common host molecules include cyclodextrins, calixarenes, and cucurbiturils.
Molecular dynamics (MD) and docking simulations are the primary computational tools used to investigate host-guest complexation. These simulations can predict the most stable orientation of the guest molecule within the host cavity and calculate the binding affinity (binding free energy). The driving forces for complexation, which can include hydrophobic interactions, van der Waals forces, and hydrogen bonding, can also be elucidated.
For this compound, simulations could explore its inclusion within a cyclodextrin cavity. The hydrophobic aromatic ring would likely be encapsulated within the nonpolar interior of the cyclodextrin, while the more polar carboxylic acid, thiol, and methoxy groups could interact with the hydrophilic rim of the host. Computational studies on the inclusion of benzoic acid and its derivatives in β-cyclodextrin have shown that the orientation of the guest and the stability of the complex are highly dependent on the nature and position of the substituents on the benzoic acid ring. These simulations provide valuable insights into the thermodynamics and structural details of the host-guest complex at the atomic level.
Table 3: Interacting Components in Host-Guest Chemistry
| Role | Example Molecule(s) |
|---|---|
| Guest Molecule | This compound |
| Host Molecules | Cyclodextrins, Calixarenes, Cucurbiturils |
Research on the Chemical Compound “this compound” Remains Elusive
Extensive research into the coordination and organometallic chemistry of the specific chemical compound, this compound, has yielded no publicly available scientific literature detailing its interactions with metal ions. Despite comprehensive searches for data on its ligand binding modes, chelation behavior, and the synthesis of corresponding metal complexes, no studies dedicated to this particular molecule could be identified.
The intended investigation was to focus on the following specific areas:
Ligand Binding Modes and Chelation Behavior: To explore how the thiolate and carboxylate groups of this compound coordinate to metal centers and to understand the influence of the methoxy group on the resulting coordination geometry.
Synthesis and Characterization of Metal Complexes: To document the synthesis of complexes with both transition and main group metals, and their characterization through methods such as elemental analysis, thermal analysis, and advanced spectroscopic techniques like Mössbauer spectroscopy.
While there is a wealth of information on related compounds, such as 2-mercaptobenzoic acid (thiosalicylic acid) and 2-methoxybenzoic acid, the unique combination of the thiol, methoxy, and carboxylic acid functional groups on a single benzene (B151609) ring in the 2, 6, and 1 positions, respectively, appears to be an uninvestigated area in the field of coordination chemistry.
Studies on analogous molecules demonstrate the rich and varied coordination chemistry that can be expected. For instance, research on 2-mercaptobenzoic acid shows its ability to form stable complexes with various metals through its sulfur and oxygen donor atoms. mdpi.com Similarly, the coordination behavior of methoxy-substituted benzoic acids has been explored, revealing the electronic and steric effects of the methoxy group on complex formation. researchgate.net However, the synergistic or antagonistic effects of having both a mercapto and a methoxy group in the ortho positions to the carboxylic acid remain undocumented for this compound itself.
The absence of specific research on this compound means that a detailed, scientifically accurate article on its coordination and organometallic chemistry, as per the requested outline, cannot be generated at this time. The scientific community has yet to publish findings on the synthesis and characterization of its metal complexes, leaving a gap in the current body of chemical literature.
Coordination and Organometallic Chemistry of 2 Mercapto 6 Methoxybenzoic Acid
Supramolecular Architectures from 2M6MBA-Metal Complexes
The unique structural characteristics of 2-Mercapto-6-methoxybenzoic acid (2M6MBA), featuring both a carboxylate and a thiol group, make it an excellent candidate for the construction of complex supramolecular architectures through coordination with metal ions. The ability of these functional groups to bridge multiple metal centers facilitates the self-assembly of discrete, high-symmetry structures and extended crystalline networks.
The principles of metal-directed self-assembly are fundamental to the formation of coordination cages and frameworks. nih.gov In this process, the geometric preferences of the metal ions and the spatial arrangement of the ligand's binding sites dictate the final architecture of the resulting supramolecular assembly. nih.gov The self-assembly process is often reversible, allowing for the formation of thermodynamically stable products. nih.gov
While specific research on 2M6MBA-based coordination cages is not extensively documented in the provided results, the broader principles of using bifunctional organic ligands to create such structures are well-established. For instance, the combination of metal ions with specific coordination geometries (e.g., square planar, tetrahedral, or octahedral) and bridging ligands can lead to the spontaneous formation of discrete, cage-like molecules. nih.govsemanticscholar.org The final structure is a result of the system reaching a thermodynamic minimum, often leading to highly symmetrical and aesthetically pleasing molecular architectures. nih.govchemrxiv.org The formation of these structures is a testament to the power of molecular self-recognition and self-assembly. semanticscholar.org
Metal-organic frameworks (MOFs), which are a type of coordination polymer, can also be considered in this context. sysu.edu.cn These materials are formed by the self-assembly of metal ions or clusters with organic linkers, resulting in porous, crystalline structures. sysu.edu.cnmdpi.com The design and synthesis of MOFs have become a significant area of research due to their potential applications in gas storage, separation, and catalysis. sysu.edu.cnmdpi.com The use of ligands with multiple binding sites, such as 2M6MBA, is crucial for the formation of these extended frameworks. sysu.edu.cn
The coordination of 2M6MBA with metal ions can lead to the formation of one-, two-, or three-dimensional extended polymeric solids. These structures are often referred to as coordination polymers or metal-organic frameworks (MOFs). sysu.edu.cn The dimensionality and topology of these frameworks are determined by the coordination environment of the metal ion and the connectivity of the 2M6MBA ligand.
The formation of two-dimensional (2D) MOFs has garnered significant attention due to their unique properties, such as high surface area and exposed active sites, which are advantageous for applications in catalysis and sensing. sysu.edu.cnnih.govrsc.org Various synthetic strategies, including surfactant-assisted synthesis, interfacial synthesis, and modulated synthesis, have been developed to control the growth of MOFs in two dimensions. nih.govmdpi.com Modulators, which are molecules that compete with the organic linker for coordination to the metal centers, can be used to direct the growth of the MOF into a 2D structure. mdpi.com
The resulting polymeric solids can exhibit porous structures with well-defined channels. The size and shape of these channels can be tuned by carefully selecting the metal ion and the organic linker. These channel structures are of particular interest for applications in molecular separation and as hosts for catalytic reactions.
Table 1: Synthetic Methods for 2D Metal-Organic Frameworks
| Method | Description | Reference |
| Top-Down Exfoliation | Mechanical or chemical separation of layered 3D MOF crystals into 2D nanosheets. | nih.gov |
| Bottom-Up Synthesis | Direct synthesis of 2D MOFs from molecular precursors. | nih.gov |
| Surfactant-Assisted | Surfactants are used to control the growth and stabilization of 2D MOF nanosheets. | nih.govmdpi.com |
| Interfacial Synthesis | The reaction is carried out at the interface of two immiscible liquids to promote 2D growth. | nih.gov |
| Modulated Synthesis | Modulators compete with the linker to regulate crystal growth, favoring 2D formation. | mdpi.com |
Catalytic Applications of 2M6MBA-Derived Metal Complexes
The incorporation of this compound into metal complexes can impart catalytic activity for a variety of chemical transformations. The presence of both soft (thiol) and hard (carboxylate) donor atoms allows for the stabilization of different metal centers and oxidation states, which is a key requirement for many catalytic cycles.
Metal complexes derived from ligands similar to 2M6MBA have been explored for their catalytic activity in a range of organic transformations. For example, metal-polypyridyl complexes have been widely used as photosensitizers in photoredox catalysis for various organic reactions. nih.govrsc.org These reactions are typically initiated by the photoexcitation of the metal complex, which then engages in electron or energy transfer with the substrates. nih.gov
While direct examples of 2M6MBA complexes in catalysis are not prevalent in the provided search results, the functional groups present in 2M6MBA suggest potential applications in reactions such as cross-coupling, C-H activation, and annulation reactions. For instance, rhodium-catalyzed annulation of benzoic acids with alkynes has been shown to be influenced by the presence of methoxy (B1213986) substituents on the benzoic acid ring. mdpi.com The methoxy group can exert both steric and coordinating effects, influencing the regioselectivity of the reaction. mdpi.com This highlights the potential for the methoxy group in 2M6MBA to play a role in directing catalytic transformations.
The development of metal catalysts for in vivo applications is a growing area of research, with the aim of performing therapeutic and diagnostic functions within living organisms. nih.gov Metal complexes are being designed to catalyze reactions such as the uncaging of prodrugs or the production of reactive oxygen species for photodynamic therapy. nih.gov The biocompatibility and targeting ability of these catalysts are crucial for their successful application.
Metal complexes are central to many redox catalytic processes, including oxidation and reduction reactions. mdpi.com The ability of the metal center to cycle between different oxidation states is key to its catalytic function. The ligand environment plays a crucial role in tuning the redox potential of the metal center and stabilizing the various oxidation states involved in the catalytic cycle.
Metal-organic frameworks (MOFs) have emerged as promising materials for electrocatalysis and photocatalysis. mdpi.comrsc.org Their high surface area and tunable electronic properties make them attractive for applications such as the oxygen evolution reaction (OER), oxygen reduction reaction (ORR), and CO₂ reduction. mdpi.com The catalytic activity of MOFs can be tailored by modifying the metal nodes and the organic linkers. rsc.org
In the context of oxidative desulfurization (ODS), which is an important process for removing sulfur-containing compounds from fuels, various oxidant-catalyst systems have been investigated. cetjournal.it While not directly involving 2M6MBA, these studies highlight the importance of catalyst design in promoting oxidation reactions. For example, systems utilizing hydrogen peroxide as the oxidant in combination with catalysts like heteropoly acids have shown high efficiency in sulfur removal. cetjournal.it The acidic properties of the catalyst can play a significant role in enhancing the activity of the oxidant. cetjournal.it Given that 2M6MBA possesses an acidic carboxylic group, its metal complexes could potentially find applications in acid-catalyzed redox processes.
Advanced Applications and Emerging Research Directions for 2 Mercapto 6 Methoxybenzoic Acid
Chemical Building Block in Specialty Organic Synthesis
2-Mercapto-6-methoxybenzoic acid serves as a versatile precursor in the synthesis of specialized organic molecules, particularly heterocyclic compounds and novel aromatic derivatives. Its unique structure, featuring a thiol, a carboxylic acid, and a methoxy (B1213986) group on a benzene (B151609) ring, allows for a variety of chemical transformations.
Precursors for Heterocyclic Compounds
The presence of reactive functional groups in this compound facilitates its use in the construction of various heterocyclic systems. The thiol group can readily participate in cyclization reactions, while the carboxylic acid can be converted into other functional groups to enable different ring-forming strategies.
One significant application is in the synthesis of thioxanthone derivatives. The reaction of 2-mercaptobenzoic acid with dry benzene in the presence of concentrated sulfuric acid is a known method to produce the core thioxanthone structure. researchgate.net By analogy, this compound can be expected to react with various aromatic compounds to yield a range of substituted methoxythioxanthones. These compounds are of interest due to their potential biological activities. nih.gov
Furthermore, this compound is a valuable starting material for the synthesis of substituted benzothiophenes. The general synthesis involves the reaction of a 2-mercaptobenzoic acid with an appropriate electrophile, leading to cyclization and the formation of the benzothiophene (B83047) ring system. nih.govchemicalbook.com For instance, reaction with α-haloketones can yield 3-hydroxybenzo[b]thiophenes, which can be further modified. researchgate.net The methoxy group in the starting material would be retained in the final benzothiophene product, allowing for the creation of a library of novel derivatives with potential applications in medicinal chemistry and materials science.
| Precursor | Reagent | Resulting Heterocycle | Reference |
| 2-Mercaptobenzoic acid | Dry Benzene / H₂SO₄ | Thioxanthone | researchgate.net |
| 2-Mercaptobenzoic acid | Aryl bromomethyl ketones | 2-Aroylbenzo[b]thiophen-3-ols | nih.gov |
| 2-Phenylthioethanol | Pd/Al catalyst | Benzo[b]thiophene | chemicalbook.com |
Synthesis of Novel Aromatic Derivatives (e.g., for agrochemical research)
The development of new agrochemicals, such as herbicides and fungicides, often relies on the synthesis and screening of novel aromatic compounds. While direct evidence for the use of this compound in agrochemical research is not extensively documented, the applications of structurally similar compounds highlight its potential in this field.
A notable example is the use of 2-Chloro-6-mercaptobenzoic acid as a key intermediate in the synthesis of the broad-spectrum herbicide pyrithiobac-sodium. google.com The synthesis involves the reaction of 2,6-dichlorobenzonitrile (B3417380) to introduce the mercapto group. google.com This suggests that this compound could be explored as a precursor for a new generation of herbicides with a different substitution pattern on the aromatic ring, potentially leading to altered efficacy, selectivity, or environmental profiles.
The synthesis of acetophenone (B1666503) oxime esters of pyrithiobac (B56207) from 2-Chloro-6-mercaptobenzoic acid further underscores the utility of this class of compounds as building blocks for creating diverse derivatives for agrochemical screening. nih.gov Researchers can systematically modify the structure of this compound to generate a variety of esters, amides, and other derivatives, which can then be evaluated for their biological activity against various pests and weeds.
| Starting Material | Application | Related Compound | Reference |
| 2,6-Dichlorobenzonitrile | Intermediate for Pyrithiobac-sodium | 6-Chloro-2-mercaptobenzoic acid | google.com |
| 2-Chloro-6-mercaptobenzoic acid | Synthesis of potential herbicides | Acetophenone oxime esters of pyrithiobac | nih.gov |
Contributions to Supramolecular Chemistry
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. This compound possesses structural features that make it an intriguing candidate for the design of complex molecular assemblies.
Design of Molecular Recognition Systems
Molecular recognition is a fundamental concept in supramolecular chemistry, where a host molecule selectively binds to a guest molecule. The design of synthetic host molecules often involves creating a specific three-dimensional cavity with well-defined electronic and steric properties.
While specific examples involving this compound are not prevalent in the literature, its structure contains key elements for molecular recognition. The carboxylic acid and methoxy groups can participate in hydrogen bonding and dipole-dipole interactions, while the aromatic ring can engage in π-π stacking with other aromatic guests. The thiol group can be used to anchor these systems to surfaces or to introduce additional functionalities. These features make it a plausible building block for constructing larger, more complex host molecules, such as molecular tweezers or clips, which are designed to bind specific guest molecules.
Self-Assembled Monolayers and Surface Functionalization
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. The thiol group (-SH) of this compound has a strong affinity for gold surfaces, making it an ideal candidate for forming SAMs on gold. rsc.orgnih.gov
When a gold substrate is exposed to a solution of this compound, the thiol groups chemisorb onto the gold, leading to the formation of a dense and organized monolayer. The orientation of the molecules in the SAM can be influenced by the interactions between the aromatic rings and the functional groups. The carboxylic acid and methoxy groups would be exposed at the surface of the monolayer, thereby modifying the surface properties of the gold. This functionalized surface could then be used for a variety of applications, including as a platform for biosensors, as a means to control wetting and adhesion, or as a template for the growth of other materials. The ability to tailor the surface properties of materials is a critical aspect of modern materials science. nih.gov
Role in Advanced Materials Science
The development of advanced materials with tailored properties is a major focus of contemporary research. This compound, as a multifunctional building block, has the potential to contribute to the synthesis of novel functional materials.
Phenolic compounds, in general, are recognized for their utility in creating functional materials due to their ability to participate in polymerization and to chelate metals. researchgate.net While this compound is technically a methoxy derivative, the presence of the aromatic ring and the carboxylic acid group allows it to be incorporated into polymer chains through various polymerization techniques. The thiol group can also be used to cross-link polymer chains or to attach the polymer to a surface.
The resulting polymers could exhibit a range of interesting properties, such as conductivity, redox activity, or the ability to bind to specific molecules. For example, the incorporation of this compound into a polymer backbone could lead to materials with applications in organic electronics, sensors, or as coatings with specific functionalities. The versatility of this chemical building block opens up possibilities for the creation of a new generation of smart materials.
Analytical Methodologies and Chemical Sensing
The reactive nature of the thiol group and the chelating potential of the molecule point towards applications in analytical chemistry.
Thiol-containing compounds are widely used in analytical chemistry for the determination of trace metal ions. The mercapto group in 2M6MBA can form stable complexes with heavy metal ions like lead, mercury, cadmium, and silver, which have a high affinity for sulfur. acs.org This property could be harnessed to develop methods for the preconcentration and determination of these metals from environmental or biological samples.
One approach could involve the functionalization of solid-phase extraction materials, such as activated carbon or silica (B1680970) gel, with 2M6MBA. This would create a sorbent with high selectivity for target metal ions, allowing for their separation from complex matrices prior to quantification by techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). honeywell.com
A chemosensor is a molecule that signals the presence of a specific analyte through a measurable change, such as a color change or the emission of light. The metal-binding properties of 2M6MBA could be exploited to design colorimetric or fluorescent chemosensors for metal ions. Upon binding to a metal ion, the electronic structure of the 2M6MBA-metal complex would be altered, leading to a change in its absorption or emission spectrum.
For instance, the development of Schiff base ligands and their metal complexes for sensing applications is a well-established field. nih.gov While not a Schiff base itself, the principles of designing ligands that exhibit a selective response to specific metal ions could be applied to 2M6MBA. The synthesis of derivatives of 2M6MBA could further tune its selectivity and sensitivity for particular analytes.
Outlook and Future Perspectives in 2M6MBA Research
The potential applications of this compound in advanced materials and analytical science are largely theoretical at present, based on the known reactivity of its functional groups. Future research should focus on the fundamental synthesis and characterization of 2M6MBA and its derivatives.
Key areas for future investigation include:
Synthesis and Polymerization: Exploring the incorporation of 2M6MBA into various polymer architectures and studying the properties of the resulting materials.
Coordination Chemistry: Synthesizing and characterizing metal complexes of 2M6MBA to investigate their structural, electronic, and luminescent properties.
Analytical Applications: Developing and validating analytical methods using 2M6MBA as a reagent for trace analysis and as a platform for chemosensor design.
While the current body of research on this compound is limited, its versatile chemical structure holds promise for the development of novel functional materials and analytical tools. Focused research efforts are needed to unlock the full potential of this compound.
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing 2-Mercapto-6-methoxybenzoic acid?
- Methodology : A plausible route involves introducing the mercapto (-SH) and methoxy (-OCH₃) groups to a benzoic acid backbone. For example, the methoxy group can be introduced via alkylation of a hydroxyl precursor using methyl iodide under basic conditions, while the mercapto group may be added via nucleophilic substitution or thiolation reagents (e.g., thiourea in acidic media). Reaction conditions (temperature, solvent, catalyst) must be optimized to minimize side products.
- Example Protocol :
- Step 1: Methylation of 6-hydroxybenzoic acid using CH₃I/K₂CO₃ in DMF at 80°C for 12 hours.
- Step 2: Thiolation via H₂S gas or NaSH in ethanol under reflux.
- Reference Data : Similar syntheses for ethyl and trifluoromethyl analogs suggest yields of 50–70% after purification .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Expected signals include a singlet for methoxy protons (~δ 3.8 ppm) and a broad peak for -SH (δ 1.5–2.5 ppm, depending on solvent). Aromatic protons in the ortho position to -SH may show deshielding.
- HPLC : Employ a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>95%).
- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 198 (C₈H₇O₃S⁻).
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A ).
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Experimental Design :
- DOE Approach : Vary catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid), solvents (polar vs. nonpolar), and temperature (60–100°C).
- Data Analysis : Use HPLC to quantify product yield and side reactions.
- Case Study : For analogous compounds (e.g., 2-Ethyl-6-hydroxybenzoic acid), optimizing sulfuric acid concentration (10–20%) increased yields by 15% .
Q. What mechanistic insights explain the stability of this compound under oxidative conditions?
- Study Design :
- Accelerated Degradation : Expose the compound to H₂O₂ (3–30%) and monitor via LC-MS.
- Key Findings : The mercapto group may oxidize to sulfonic acid (-SO₃H), while the methoxy group remains stable.
Q. How does this compound interact with biological targets in pharmacological studies?
- Methodology :
- In Silico Screening : Perform molecular docking with enzymes like cyclooxygenase-2 (COX-2) or glutathione S-transferase (GST).
- In Vitro Assays : Test antioxidant activity via DPPH radical scavenging or anti-inflammatory effects in macrophage models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
